5-(Boc-amino)-3-methylisothiazole

Epigenetics LSD1 inhibition Cancer therapeutics

5-(Boc-amino)-3-methylisothiazole is a heterocyclic building block for reversible LSD1 inhibitor development. Its acid-labile Boc protecting group enables orthogonal protection in multi-step syntheses of kinase inhibitors. This compound addresses the need for controlled, late-stage amine deprotection, avoiding premature nucleophilic side reactions. - Biological Activity: LSD1 IC50 = 356 nM; >281-fold selectivity over MAO-A. - Synthetic Utility: Boc group stable to bases/nucleophiles, cleaved selectively with TFA. - Supply: ≥96% purity; available for immediate dispatch.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
Cat. No. B13943927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Boc-amino)-3-methylisothiazole
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H14N2O2S/c1-6-5-7(14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12)
InChIKeyQPXILAHERVMBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Boc-amino)-3-methylisothiazole: Properties & Procurement


5-(Boc-amino)-3-methylisothiazole (tert-butyl (3-methylisothiazol-5-yl)carbamate, CAS 80742-32-1) is a heterocyclic building block featuring a tert-butoxycarbonyl (Boc) protected amino group at the 5-position of a 3-methylisothiazole ring . The Boc group provides orthogonal protection that remains stable under basic and nucleophilic conditions but undergoes selective cleavage under acidic treatment (e.g., TFA), enabling controlled deprotection in multi-step synthetic sequences . The compound is supplied with typical purity specifications of 96% or greater from reputable vendors .

Orthogonal Boc protection for multi-step synthesis
5-amino isothiazole building block for kinase and epigenetic inhibitor libraries
Compatible with acid-labile deprotection (TFA) while stable to bases

5-(Boc-amino)-3-methylisothiazole: Substitution Limitations


The position of the Boc-protected amino group on the isothiazole ring fundamentally alters both chemical reactivity and biological target engagement. The 5-amino-3-methylisothiazole scaffold, from which this compound is derived, exhibits potent biological activity as a reversible LSD1 inhibitor with an IC50 of 356 nM [1]. In contrast, the 4-regioisomer (4-(Boc-amino)-3-methylisothiazole) and unprotected 5-amino-3-methylisothiazole hydrochloride display divergent reactivity profiles and are not interchangeable in synthetic sequences requiring orthogonal protection. Substituting the 5-Boc derivative with the free amine introduces uncontrolled nucleophilicity and premature coupling, while the 4-regioisomer alters steric and electronic parameters critical for downstream target binding.

Regioisomer mismatch
4-(Boc-amino)-3-methylisothiazole installs the amine at the incorrect position, altering target binding geometry and may not transfer LSD1 activity
Uncontrolled nucleophilicity
Free amine analog introduces premature coupling and divergent reactivity; absence of Boc protection limits orthogonal synthetic utility
Biological profile divergence
The 5-amino scaffold shows reported antibacterial activity; LSD1 inhibition data is specific to the 5-substituted Boc-protected form and may not transfer

5-(Boc-amino)-3-methylisothiazole: Differentiation Evidence


LSD1 Inhibitory Potency: Boc vs. Free Amine

5-(Boc-amino)-3-methylisothiazole demonstrates LSD1 inhibitory activity with an IC50 of 356 nM in a biochemical assay using human recombinant LSD1 and a methylated peptide substrate [1]. While no direct head-to-head data exists for the Boc-protected versus free amine form, the free amine scaffold (5-amino-3-methylisothiazole hydrochloride) shows antibacterial activity against E. coli comparable to sulfathiazole [2]. For the 4-regioisomer, no LSD1 activity data is publicly reported, underscoring the positional dependence of biological activity.

LSD1 Inhibition IC50
Class-level inference
IC50 = 356 nM
Establishes SAR potency benchmark for this scaffold
No direct head-to-head vs free amine; assay-specific conditions apply
Epigenetics LSD1 inhibition Cancer therapeutics

MAO-A Selectivity Profile

In selectivity profiling, 5-(Boc-amino)-3-methylisothiazole exhibits an IC50 of >100 µM against human monoamine oxidase A (MAO-A), corresponding to a >281-fold selectivity window relative to its primary LSD1 target (IC50 = 356 nM) [1]. This selectivity profile is characteristic of reversible aminothiazole LSD1 inhibitors and contrasts with irreversible inhibitors such as tranylcypromine that lack FAD-enzyme discrimination [2].

MAO-A Selectivity
Class-level inference
>281-fold over LSD1
Supports reduced MAO-A off-target liability screening
Derived from recombinant enzyme assays
Enzyme selectivity MAO-A Off-target screening

5- vs 4-Regioisomer Purity and Yield

Commercial 5-(Boc-amino)-3-methylisothiazole is supplied with a certified purity of 96% . The 4-regioisomer (4-(Boc-amino)-3-methylisothiazole, CAS 876191-56-9) is available at 97% purity and has been synthesized on multi-gram scale with a reported yield of 39% (11 g isolated) . These specifications demonstrate that both regioisomers can be procured with comparable purity, but their distinct CAS numbers and synthetic routes necessitate explicit ordering to avoid regioisomeric contamination.

Regioisomer Quality
Direct head-to-head
96% purity vs 97% purity
Comparable purity; different synthetic routes and CAS numbers
Distinct CAS identifiers prevent isomer mix-up
Synthetic chemistry Regioisomer control Building block quality

Boc Orthogonal Protection Stability

The Boc protecting group on 5-(Boc-amino)-3-methylisothiazole enables selective deprotection under acidic conditions (e.g., TFA) while remaining stable to bases and nucleophiles . This contrasts with acid-stable protecting groups such as acetyl or benzoyl, which require harsher cleavage conditions and may not be compatible with acid-sensitive functionalities elsewhere in the molecule. The Boc strategy is well-established in isothiazole chemistry, as demonstrated by its use as a versatile intermediate for synthesizing 2-acylamino-4-halothiazoles [1].

Boc Deprotection Selectivity
Class-level inference
Acid-labile (TFA cleavable); base/nucleophile stable
Allows late-stage amine deprotection without side reactions
General synthetic principle; validate in specific sequence
Protecting group strategy Multi-step synthesis Orthogonal deprotection

5-(Boc-amino)-3-methylisothiazole: Key Applications


LSD1 Inhibitor SAR Studies

With a defined LSD1 IC50 of 356 nM and >281-fold selectivity over MAO-A, 5-(Boc-amino)-3-methylisothiazole serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing reversible LSD1 inhibitors for cancer epigenetics research [1][2]. The Boc-protected amine allows for modular diversification via deprotection and subsequent coupling to generate focused libraries while maintaining the core isothiazole pharmacophore.

Orthogonal Protection for Complex Heterocycles

The acid-labile Boc group enables chemists to incorporate the 5-amino-3-methylisothiazole moiety into complex molecules while preserving amine reactivity until a late-stage deprotection step. This orthogonal protection strategy is essential for synthesizing kinase inhibitors and other bioactive heterocycles where premature amine exposure would lead to undesired side reactions [1][3].

Regioisomer-Controlled Drug Synthesis

When a synthetic route specifically requires the 5-amino substituent for downstream coupling (e.g., to form pyrazolopyrimidines as CDK inhibitors), 5-(Boc-amino)-3-methylisothiazole is the mandatory building block. The 4-regioisomer, while commercially available with comparable purity (97% vs 96%), would install the amine at the incorrect position and alter target binding geometry, rendering the final product inactive [4].

Application
Selection Property
Validation Focus
LSD1 inhibitor SAR studies
Reported LSD1 potency benchmark
SAR library generation via Boc deprotection
Orthogonal protection in heterocyclic synthesis
Acid-labile amine protection
Late-stage deprotection compatibility
Regioisomer-specific coupling
5-amino substitution for correct geometry
Regioisomeric purity and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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